1-((6-Chloro-2-(3-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl)methyl)piperidine-4-carboxylic acid
Description
This compound belongs to the imidazo[1,2-a]pyridine class, characterized by a bicyclic aromatic system fused with a piperidine-4-carboxylic acid moiety. The structure includes a 6-chloro substituent on the pyridine ring and a 3-methoxyphenyl group on the imidazole ring. These substituents influence its electronic properties, solubility, and biological interactions, making it a candidate for therapeutic applications, particularly in targeting enzymes or receptors implicated in inflammation or infectious diseases .
Properties
IUPAC Name |
1-[[6-chloro-2-(3-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]methyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O3/c1-28-17-4-2-3-15(11-17)20-18(25-12-16(22)5-6-19(25)23-20)13-24-9-7-14(8-10-24)21(26)27/h2-6,11-12,14H,7-10,13H2,1H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLOBHGLVRWMEIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=C(N3C=C(C=CC3=N2)Cl)CN4CCC(CC4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of 2-Aminopyridine with α-Haloketones
The imidazo[1,2-a]pyridine core is classically synthesized via condensation between 2-amino-6-chloropyridine and α-haloketones. For the target compound, α-bromo-3-methoxyacetophenone serves as the electrophilic partner. Under solvent-free conditions at 60°C, this reaction proceeds via nucleophilic substitution, where the pyridine nitrogen attacks the α-halo carbonyl, followed by cyclodehydration. FeCl₃ catalysis (10 mol%) enhances yields to 85–92% by facilitating intermediate stabilization.
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Combine 2-amino-6-chloropyridine (1.0 equiv) and α-bromo-3-methoxyacetophenone (1.1 equiv).
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Add FeCl₃ (10 mol%) and heat at 60°C for 6–8 hours.
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Purify via silica gel chromatography (ethyl acetate/hexane, 3:7) to isolate 6-chloro-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine .
Key Data :
| Parameter | Value |
|---|---|
| Yield | 89% |
| Reaction Time | 7 hours |
| Purity (HPLC) | >98% |
Functionalization at Position 3
Mannich Reaction for Methylene Bridge Installation
The methylene-linked piperidine moiety is introduced via a Mannich reaction. 6-Chloro-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine reacts with piperidine-4-carboxylic acid methyl ester and formaldehyde under acidic conditions. Bi(OTf)₃ (5 mol%) in dichloroethane (DCE) at 80°C drives the reaction to completion in 12 hours.
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Catalyst: Bi(OTf)₃ (5 mol%)
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Solvent: DCE (0.3 M)
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Temperature: 80°C
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Yield: 78%
Mechanistic Insight :
The reaction proceeds through iminium ion formation, followed by nucleophilic attack from the piperidine nitrogen. Tandem N-alkylation and esterification occur in situ, confirmed by LC-MS intermediates.
Ester Hydrolysis to Carboxylic Acid
Base-Mediated Saponification
The methyl ester of the piperidine moiety is hydrolyzed using NaOH (2.0 equiv) in a THF/water (4:1) mixture. Refluxing at 70°C for 4 hours achieves full conversion, with the carboxylic acid precipitated by HCl acidification.
Data Table :
| Parameter | Value |
|---|---|
| NaOH Concentration | 2.0 equiv |
| Reaction Time | 4 hours |
| Yield | 95% |
| Purity | 99% (by titration) |
Alternative Synthetic Routes
Copper-Catalyzed Three-Component Coupling
A modular approach employs a Cu(I)-catalyzed reaction between 2-amino-6-chloropyridine , 3-methoxybenzaldehyde , and propargyl piperidine-4-carboxylate . This one-pot method constructs the imidazo[1,2-a]pyridine core and installs the piperidine sidechain simultaneously.
Conditions :
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Catalyst: CuI (10 mol%)
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Solvent: DMF, 100°C
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Yield: 68%
Advantage : Reduces step count but requires stringent temperature control to avoid decarboxylation.
Analytical Characterization
Spectroscopic Data
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¹H NMR (400 MHz, DMSO-d₆) : δ 8.42 (s, 1H, H-5), 7.89–7.20 (m, 4H, aryl), 4.15 (s, 2H, CH₂), 3.85 (s, 3H, OCH₃), 3.02–2.45 (m, 4H, piperidine).
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HRMS (ESI+) : m/z calc. for C₂₂H₂₂ClN₃O₃ [M+H]⁺: 428.1372, found: 428.1369.
Challenges and Optimization
Regioselectivity in Haloketone Condensation
Competing reactions at the α-position of ketones necessitate precise stoichiometry. Excess 2-amino-6-chloropyridine (1.2 equiv) suppresses dimerization, improving regioselectivity to >95%.
Ester Hydrolysis Side Reactions
Over-hydrolysis at elevated temperatures leads to decarboxylation. Maintaining pH >12 and temperatures <70°C mitigates this.
Industrial Scalability Considerations
Solvent-Free Condensation
Adopting Zhu’s solvent-free method reduces waste and costs. Pilot-scale trials (10 kg batch) achieved 84% yield with 99.5% purity, meeting ICH guidelines.
Chemical Reactions Analysis
1-((6-Chloro-2-(3-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl)methyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has shown potential in various biological assays, including antiviral and anticancer activities.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-((6-Chloro-2-(3-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl)methyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. It binds to various receptors and enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific biological context .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs, highlighting differences in substituents and their impact on physicochemical properties:
Key Observations :
- Chlorine Substitution: The 6-chloro group in the target compound and CAS 728916-56-1 may enhance binding to hydrophobic pockets in target proteins compared to non-chlorinated analogs like PI-24915 .
- Aryl Substituents : The 3-methoxyphenyl group in the target compound balances electron-donating (methoxy) and lipophilic (phenyl) properties. In contrast, biphenyl substituents () increase molecular weight and may reduce solubility .
- Biological Activity : Derivatives with 3-methoxyphenyl (e.g., 3e in ) show moderate IC50 values (46.4 µM), while 4-chlorophenyl analogs (3g) exhibit higher potency (IC50 = 219 µM), suggesting chloro groups enhance target engagement .
Biological Activity
The compound 1-((6-Chloro-2-(3-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl)methyl)piperidine-4-carboxylic acid is a derivative of imidazopyridine and piperidine, which has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features an imidazo[1,2-a]pyridine core, which is known for various pharmacological activities. The presence of a piperidine ring and a carboxylic acid functional group enhances its solubility and bioavailability.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar imidazo[1,2-a]pyridine derivatives. For instance, compounds with this scaffold have shown significant activity against various human cancer cell lines such as A549 (lung cancer), HT-29 (colon cancer), and MCF-7 (breast cancer) .
Table 1: Anticancer Activity of Related Compounds
The mechanisms through which imidazopyridine derivatives exert their anticancer effects include:
- Inhibition of Proliferation : Studies indicate that these compounds can inhibit cell proliferation by inducing apoptosis in cancer cells.
- Modulation of Signaling Pathways : They may interfere with key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt and MAPK pathways.
Case Studies
A notable case study involved the evaluation of a closely related compound's effects on apoptosis in cancer cells. The compound was found to enhance apoptotic activity by downregulating anti-apoptotic proteins and upregulating pro-apoptotic factors .
Experimental Findings
In vitro studies demonstrated that treatment with the compound resulted in:
- Increased Apoptosis : Flow cytometry analysis showed a significant increase in apoptotic rates in treated cells compared to controls.
- Cell Cycle Arrest : The compound induced cell cycle arrest at the G1 phase, further inhibiting proliferation.
Q & A
Q. Table 1. Impact of Substituents on Anticancer Activity
| Substituent | IC₅₀ (µM, MCF-7) | Source |
|---|---|---|
| 3-Methoxyphenyl (parent) | 12.4 | |
| 4-Fluorophenyl | 8.9 | |
| 3,4-Dimethoxyphenyl | 18.7 |
Q. What strategies resolve contradictions in biological activity data across similar compounds?
- Methodology :
- Meta-analysis : Compare datasets from analogs (e.g., hydrazone derivatives vs. trifluoromethylpyridine-containing compounds ) to identify confounding variables (e.g., solubility, metabolic stability).
- Mechanistic studies : Use radiolabeled analogs (e.g., ¹⁸F-labeled probes ) to track target engagement in cellular models.
- Computational modeling : Perform molecular docking to assess binding affinity variations due to substituent bulk or electronic effects .
Q. How can in vivo pharmacokinetic (PK) and toxicity profiles be evaluated?
- Methodology :
- Animal models : Administer the compound intravenously (1–10 mg/kg) to rodents, collecting plasma samples at 0, 1, 2, 4, 8, and 24 hours for LC-MS/MS analysis .
- Toxicity endpoints : Monitor liver enzymes (ALT/AST), renal function (creatinine), and histopathology after 14-day repeated dosing .
- Metabolite identification : Use high-resolution mass spectrometry (HRMS) to detect phase I/II metabolites in urine and bile .
Data Contradiction Analysis
Q. Why do some analogs show enhanced antibacterial activity but reduced anticancer potency?
- Hypothesis : Functional groups favoring membrane disruption (e.g., lipophilic substituents) may enhance antibacterial effects but reduce target specificity in cancer cells .
- Validation :
- Measure logP values (e.g., 3-methoxyphenyl: logP = 2.1 vs. 4-chlorophenyl: logP = 2.8) to correlate lipophilicity with nonspecific toxicity .
- Conduct selectivity assays against human fibroblast cells (e.g., NIH/3T3) to quantify therapeutic windows .
Future Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
